ethyl 3-(1H-indazol-3-ylamino)-3-oxopropanoate
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Overview
Description
Ethyl 3-(1H-indazol-3-ylamino)-3-oxopropanoate is a compound belonging to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties . This compound, in particular, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1H-indazol-3-ylamino)-3-oxopropanoate typically involves the reaction of 1H-indazole-3-amine with ethyl 3-bromo-3-oxopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-indazol-3-ylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 3-(1H-indazol-3-ylamino)-3-oxopropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(1H-indazol-3-ylamino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, such as the p53/MDM2 pathway . This inhibition can lead to apoptosis (programmed cell death) in cancer cells, highlighting its potential as an anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: A precursor in the synthesis of ethyl 3-(1H-indazol-3-ylamino)-3-oxopropanoate with similar biological activities.
Ethyl 3-bromo-3-oxopropanoate: Another precursor used in the synthesis of various indazole derivatives.
Uniqueness
This compound stands out due to its specific structural features, which confer unique biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3-(1H-indazol-3-ylamino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(17)7-10(16)13-12-8-5-3-4-6-9(8)14-15-12/h3-6H,2,7H2,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWVXKRTLDAKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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